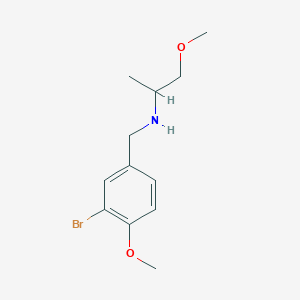

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine

Description

Substituent Effects

- Electron-Withdrawing Bromine : The 3-bromo substitution on the aromatic ring reduces electron density, potentially enhancing stability against electrophilic attack.

- Methoxy Groups : The 4-methoxy group on the benzene ring and the 1-methoxy group on the propane chain introduce steric bulk and hydrogen-bonding capabilities, influencing solubility and reactivity.

Comparative Analysis with Classic Benzylamine Derivatives

The structural complexity of this derivative positions it as a specialized intermediate in medicinal chemistry, where modulated electronic and steric properties could influence receptor binding or catalytic interactions. Its design parallels trends in optimizing benzylamine scaffolds for targeted biological activity or synthetic utility.

Properties

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIGPIHILBZHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386149 | |

| Record name | STK232600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352436-21-6 | |

| Record name | STK232600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Catalyst : Raney nickel or palladium on carbon (Pd/C).

- Solvent : Methanol or ethanol.

- Temperature : 10–70°C under hydrogen gas (1–3 atm).

- Yield : 76–83%.

Mechanism :

- Formation of an imine intermediate via condensation of the aldehyde and amine.

- Reduction of the imine to the secondary amine using hydrogen gas.

- Combine 3-bromo-4-methoxybenzaldehyde (10 mmol), 1-methoxy-2-propanamine (12 mmol), and Raney nickel (0.5 g) in methanol.

- Stir under H₂ (2 atm) at 60°C for 6 hours.

- Filter and concentrate to obtain the crude product, purified via distillation (180–183°C, 5 mmHg).

Alkylation of 3-Bromo-4-methoxybenzyl Halide with 2-Methoxy-1-methylethylamine

Direct alkylation involves reacting a benzyl halide with a primary amine. This method requires prior synthesis of 3-bromo-4-methoxybenzyl bromide and 2-methoxy-1-methylethylamine .

Reaction Conditions

- Base : Potassium carbonate or triethylamine.

- Solvent : Acetonitrile or dimethylformamide (DMF).

- Temperature : 25–80°C.

- Yield : 60–90%.

Synthesis of 3-Bromo-4-methoxybenzyl Bromide :

- Brominate 4-methoxybenzyl alcohol using N-bromosuccinimide (NBS) in acetic acid at 35°C.

- Isolate 3-bromo-4-methoxybenzyl alcohol (90.5% yield).

- Convert to the bromide using PBr₃ in dichloromethane.

- Mix 3-bromo-4-methoxybenzyl bromide (5 mmol), 2-methoxy-1-methylethylamine (6 mmol), and K₂CO₃ (10 mmol) in acetonitrile.

- Reflux at 80°C for 12 hours.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Nitro Reduction and Subsequent Alkylation

This two-step approach starts with 3-bromo-4-methoxynitrobenzene , which is reduced to 3-bromo-4-methoxybenzylamine before alkylation.

Step 1: Nitro Reduction

- Reducing Agent : Sodium sulfide (Na₂S) or iron powder.

- Solvent : Water/methanol mixture.

- Temperature : 70–100°C.

- Yield : 74–83%.

Protocol :

- Add Na₂S (4.5 equiv) to 3-bromo-4-methoxynitrobenzene in water.

- Heat at 80°C for 8 hours.

- Filter and dry to obtain 3-bromo-4-methoxybenzylamine.

Step 2: Alkylation

- React the benzylamine with 2-methoxy-1-methylethyl bromide in the presence of a base.

Buchwald-Hartwig Amination

This palladium-catalyzed method couples aryl halides with amines.

Reaction Conditions

- Catalyst : Pd₂(dba)₃ with Xantphos ligand.

- Base : Cs₂CO₃.

- Solvent : Toluene or dioxane.

- Temperature : 100–120°C.

- Yield : 50–70%.

Protocol :

- Combine 3-bromo-4-methoxybromobenzene (1 equiv), 2-methoxy-1-methylethylamine (1.2 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in toluene.

- Heat at 110°C for 24 hours.

- Purify via flash chromatography.

Comparative Analysis of Methods

Industrial-Scale Considerations

Patents highlight the following optimizations for large-scale production:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Positional Isomer: N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine

Key Differences :

- Substituent positions : The benzyl group in the isomer has bromine at the 5-position and methoxy at the 2-position (vs. 3-bromo-4-methoxy in the target) .

- Electronic effects : The meta-bromo and para-methoxy arrangement in the target creates distinct dipole interactions compared to the isomer’s ortho-methoxy and para-bromo configuration.

- Physicochemical properties : Despite identical molecular formulas, differences in substituent positions likely alter solubility, boiling point, and pKa.

Structural Analog: (3-Bromo-4-methoxybenzyl)(2,3-dimethoxybenzyl)amine

Key Differences :

- Amine substituent: Replaces the methoxy-methylethyl group with a 2,3-dimethoxybenzyl moiety, increasing molecular weight (C₁₇H₂₀BrNO₃, 366.26 g/mol) and aromaticity .

- Impact on properties :

- Lipophilicity : Higher due to the additional aromatic ring.

- Solubility : Likely reduced compared to the target compound.

- Bioactivity : The dimethoxybenzyl group may enhance binding to aromatic-rich receptors (e.g., serotonin receptors).

Halogen-Substituted Analog: (4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine

Key Differences :

- Substituent : Fluorine replaces bromine and methoxy on the benzyl ring .

- Electronic effects : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to bromine.

- Bioactivity implications : Fluorine often improves metabolic stability, while bromine’s larger size may enhance hydrophobic interactions.

Functional Group Variant: O-(4-Bromo-2-methoxybenzyl)hydroxylamine

Key Differences :

- Functional group : Hydroxylamine (-NHOH) instead of a secondary amine .

- Reactivity : Hydroxylamine is redox-active and more acidic (lower pKa).

- Spectroscopic data : NMR signals differ significantly (e.g., δ 5.21 ppm for -OCH₂Ar in hydroxylamine vs. amine proton shifts in the target) .

Research Findings and Implications

- Substituent positioning (e.g., bromine at 3- vs. 5-position) critically impacts electronic distribution and steric interactions, influencing receptor binding and solubility .

- Functional group variations (amine vs. hydroxylamine) alter reactivity and biological activity, as seen in hydroxylamine’s redox sensitivity .

- Lumping strategies suggest that compounds with shared substructures (e.g., methoxybenzyl groups) may exhibit similar degradation pathways or environmental behavior .

Biological Activity

The compound (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine is an organic molecule characterized by its unique structural features, including a brominated aromatic ring and multiple methoxy groups. Its molecular formula is , which suggests potential for diverse biological interactions. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- A brominated aromatic ring which enhances its reactivity.

- Methoxy groups that may influence solubility and interaction with biological targets.

- An amine functional group that plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro.

- Neurological Effects : It is being investigated for potential applications in treating neurological disorders.

The exact mechanism by which this compound exerts its effects is not fully understood. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors. This interaction may modulate their activity, leading to the observed pharmacological effects.

Antimicrobial Activity

A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard dilution methods, showing promising results compared to control antibiotics.

Anticancer Activity

In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines. For instance:

- Cell Line Tested : A431 (human epidermoid carcinoma)

- IC50 Values : Below 10 µM, indicating potent antiproliferative effects.

Neurological Applications

Computer-aided drug design models have predicted potential interactions with neurotransmitter receptors, suggesting a role in modulating neurological pathways. Further experimental validation is required to confirm these predictions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzylamine | Methoxy group on benzene | Simpler structure; lacks bromine |

| 3-Bromoaniline | Bromine on aniline | Exhibits different reactivity due to amino group |

| 2-Methoxyethylamine | Ethylamine derivative | Lacks aromatic character; more basic |

The presence of both brominated and methoxylated systems in this compound contributes to its distinct reactivity and potential biological interactions not found in similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine, and how can intermediates be characterized?

- Methodology : Adapt reductive amination or nucleophilic substitution strategies, as demonstrated in the synthesis of structurally analogous amines (e.g., N-(4-methoxybenzyl)but-2-yn-1-amine via bromo-2-butyne and 4-methoxy benzyl amine in dichloromethane) . Monitor reaction progress using TLC and purify via column chromatography (SiO₂, gradient elution with ethyl acetate/pentane). Confirm intermediates via (e.g., δ = 3.86 ppm for methoxy groups) and melting point analysis .

Q. How can researchers optimize reaction conditions to improve yields of this amine?

- Methodology : Perform kinetic studies by varying solvents (e.g., DCM vs. THF), temperature (0°C to reflux), and stoichiometry. Use Design of Experiments (DoE) to identify critical parameters. For example, phosphorous oxychloride-mediated cyclization at 120°C improved yields in triazine derivatives . Track purity via HPLC (>98% purity thresholds) and adjust equivalents of reagents like m-CPBA for oxidation steps .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodology : Combine , IR (e.g., carbonyl stretches ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS). For crystalline intermediates, X-ray diffraction (as in ) resolves dihedral angles between aromatic rings (e.g., 32.38° between methoxy-phenyl groups) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to calculate activation barriers for Suzuki-Miyaura coupling at the bromine site. Compare with experimental results from aryl halide libraries (e.g., Merck’s Aryl Halide Informer Library, which screens reactivity across diverse substrates) . Validate predictions via or kinetic isotope effects.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For example, unresolved signals in triazine derivatives (e.g., 171.4–173.0 ppm) were clarified via DEPT-135 and NOESY . Cross-reference with X-ray crystallography to confirm stereoelectronic effects .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

- Methodology : Follow frameworks like Project INCHEMBIOL:

- Phase 1 : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature .

- Phase 2 : Use LC-MS/MS to quantify biodegradation products in simulated aquatic systems.

- Phase 3 : Evaluate toxicity via in vitro assays (e.g., mitochondrial inhibition in zebrafish embryos) .

Q. What mechanistic insights explain unexpected byproducts in amine-functionalized reactions?

- Methodology : Conduct trapping experiments (e.g., TEMPO for radical intermediates) or isotopic labeling (e.g., at methoxy groups). For example, Baeyer-Villiger oxidation of indolinones revealed competing pathways yielding oxazinones vs. amine N-oxides, dependent on temperature .

Data Analysis & Theoretical Integration

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

- Methodology : Align synthesis with concepts like Hammett substituent constants (σ values for methoxy/bromo groups predict electronic effects) or Curtin-Hammett kinetics. For instance, steric effects from the 2-methoxy-1-methylethyl group may influence transition-state geometry in nucleophilic attacks .

Q. What statistical approaches are suitable for analyzing biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.